4-Cyclopropyl-thiazole-2-carbonyl chloride

概述

描述

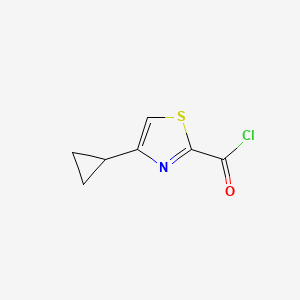

4-Cyclopropyl-thiazole-2-carbonyl chloride is a heterocyclic compound containing a thiazole ring substituted with a cyclopropyl group and a carbonyl chloride functional group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-thiazole-2-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with thioamide, followed by chlorination to introduce the carbonyl chloride group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反应分析

Types of Reactions: 4-Cyclopropyl-thiazole-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products:

Amides and Esters: Formed from substitution reactions with amines and alcohols.

Oxidized and Reduced Thiazoles: Resulting from oxidation and reduction reactions.

科学研究应用

4-Cyclopropyl-thiazole-2-carbonyl chloride has several applications in scientific research:

作用机制

The mechanism of action of 4-Cyclopropyl-thiazole-2-carbonyl chloride involves its interaction with specific molecular targets:

相似化合物的比较

2-Aminothiazole: Known for its antimicrobial and anticancer properties.

Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Thiazole-2-carboxamide: Investigated for its potential therapeutic applications.

Uniqueness: 4-Cyclopropyl-thiazole-2-carbonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties, enhancing its reactivity and potential biological activities compared to other thiazole derivatives .

生物活性

4-Cyclopropyl-thiazole-2-carbonyl chloride is a heterocyclic compound that features a thiazole ring substituted with a cyclopropyl group and a carbonyl chloride functional group. This compound is part of a larger class of thiazole derivatives, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound enhances its potential as a drug candidate in medicinal chemistry.

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route includes the reaction of cyclopropylamine with thioamide, followed by chlorination to introduce the carbonyl chloride group. This process is crucial for producing high yields while minimizing by-products.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Properties

Thiazole compounds are extensively studied for their anticancer activities. Preliminary studies on this compound suggest it may possess cytotoxic effects against several cancer cell lines. For instance, structure-activity relationship (SAR) analyses indicate that modifications in the thiazole structure can enhance its potency against tumor cells:

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| This compound | TBD | Various human tumor cell lines |

| Thiazole derivative A | 1.61 | HeLa (Cervical cancer) |

| Thiazole derivative B | 1.98 | CaCo-2 (Colon adenocarcinoma) |

The presence of the cyclopropyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with cellular targets involved in cancer proliferation.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound is being explored for anti-inflammatory effects. Thiazoles have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), contributing to their therapeutic potential in inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The carbonyl chloride group can undergo nucleophilic substitution reactions, allowing it to form stable complexes with various biomolecules, including proteins and nucleic acids. This interaction can modulate enzyme activities or disrupt cellular pathways critical for disease progression.

Case Studies and Research Findings

Several studies have documented the biological activities of thiazole derivatives similar to this compound:

- Anticancer Activity : A study demonstrated that thiazoles exhibit potent cytotoxicity against multiple cancer cell lines, with IC50 values often in the low micromolar range. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.

- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of thiazoles, revealing significant activity against both Gram-positive and Gram-negative bacteria. The research emphasized the potential of these compounds as lead structures for antibiotic development.

- Inflammation Models : In vitro models assessing anti-inflammatory activity showed that certain thiazoles could reduce levels of inflammatory markers in response to stimuli, indicating their potential therapeutic application in managing inflammatory diseases.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyclopropyl-thiazole-2-carbonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropane ring formation followed by thiazole ring closure and subsequent chlorination. For example, thiazole carboxylate derivatives (e.g., ethyl or methyl esters) are often intermediates, as seen in analogous compounds like methyl 4-cyclopropylthiazole-2-carboxylate . Chlorination agents such as thionyl chloride (SOCl₂) are critical, requiring strict temperature control (e.g., 0–5°C for acyl chloride formation) and anhydrous conditions to prevent hydrolysis . Yield optimization depends on stoichiometric ratios of reagents like SOCl₂ and catalysts (e.g., sodium bromide) .

Q. What purification and characterization methods are most effective for this compound?

Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from solvents like ethanol. Characterization relies on:

- NMR spectroscopy : To confirm cyclopropyl proton signals (δ 1.0–1.5 ppm) and thiazole ring protons (δ 7.0–8.5 ppm) .

- FT-IR : Peaks at ~1700–1750 cm⁻¹ confirm the carbonyl group, while ~600–700 cm⁻¹ indicates C-Cl stretching .

- HPLC : For purity assessment (>98% purity is typical in research-grade batches) .

Q. How should researchers safely handle this compound in laboratory settings?

- Protective measures : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation or skin contact due to its reactive acyl chloride group .

- Waste disposal : Neutralize residual compound with ice-cold sodium bicarbonate before disposal as hazardous waste .

Advanced Research Questions

Q. How does the compound’s stability vary under different storage conditions?

Stability studies for related thiazole-carbonyl chlorides show:

- Short-term storage : Solutions in anhydrous dichloromethane remain stable for 1 month at -20°C .

- Long-term storage : Lyophilized powders stored at -80°C under argon show no degradation for 6+ months .

- Solvent sensitivity : Rapid hydrolysis occurs in protic solvents (e.g., water, methanol), necessitating strict moisture control during experiments .

Q. What strategies resolve contradictions between theoretical and experimental data (e.g., elemental analysis discrepancies)?

For a related compound (4c in ), carbon/nitrogen content discrepancies (theoretical vs. experimental: C 69.48% vs. 68.20%, N 7.38% vs. 7.10%) were attributed to:

- Incomplete combustion during elemental analysis, resolved by optimizing oxygen flow in CHNS analyzers.

- Hydrate formation , addressed via prolonged drying under vacuum .

Q. How can researchers design derivatives to study structure-activity relationships (SAR) in drug discovery?

- Substituent modifications : Replace the cyclopropyl group with bulkier substituents (e.g., phenyl, isopropyl) to assess steric effects on bioactivity .

- Electrophilicity tuning : Introduce electron-withdrawing groups (e.g., nitro, fluoro) to the thiazole ring to modulate reactivity in nucleophilic acyl substitutions .

Q. What analytical techniques are suitable for studying environmental degradation pathways?

- LC-MS/MS : Identifies hydrolysis products (e.g., carboxylic acids) in aqueous environments .

- Ecotoxicity assays : Use Daphnia magna or algal models to assess biodegradation intermediates’ toxicity, as demonstrated for structurally similar chlorinated thiazoles .

Q. How do reaction kinetics vary when using this compound in multi-step syntheses (e.g., peptide coupling)?

Kinetic studies on analogous acyl chlorides show:

- Rate-limiting steps : Nucleophilic attack by amines or alcohols, with second-order kinetics (first-order in both acyl chloride and nucleophile) .

- Catalyst effects : DMAP (4-dimethylaminopyridine) accelerates reactions by stabilizing transition states, reducing activation energy by ~30% .

Q. Methodological Notes

- Spectral reference libraries : Cross-validate NMR/IR data against PubChem entries for analogous compounds to avoid misassignment .

- QC protocols : Implement in-process controls (e.g., TLC monitoring) during synthesis to ensure intermediate purity .

属性

IUPAC Name |

4-cyclopropyl-1,3-thiazole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNOS/c8-6(10)7-9-5(3-11-7)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCMPZCXGSCXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。